molecular formula C16H11ClN2OS B15284667 (5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284667
M. Wt: 314.8 g/mol
InChI Key: YVXHSTXXAFYIKA-GXDHUFHOSA-N
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Description

(5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes an anilino group, a chlorophenyl group, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then treated with aniline to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The anilino and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-anilino-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
  • (5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one

Uniqueness

(5E)-2-anilino-5-[(2-chlorophenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

(5E)-5-[(2-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11ClN2OS/c17-13-9-5-4-6-11(13)10-14-15(20)19-16(21-14)18-12-7-2-1-3-8-12/h1-10H,(H,18,19,20)/b14-10+

InChI Key

YVXHSTXXAFYIKA-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3Cl)S2

Origin of Product

United States

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